1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt is a chemical compound with a complex structure that includes a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt typically involves the reaction of 5-amino-1H-benzimidazole with 1-propanesulfonic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the monosodium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzimidazole moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar in structure but lacks the benzimidazole moiety.
5-Amino-1H-benzimidazole: Contains the benzimidazole moiety but lacks the propanesulfonic acid group.
Uniqueness
1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt is unique due to the combination of the benzimidazole moiety and the propanesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
68201-78-5 |
---|---|
Molecular Formula |
C10H12N3NaO3S2 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
sodium;3-[(6-amino-1H-benzimidazol-2-yl)sulfanyl]propane-1-sulfonate |
InChI |
InChI=1S/C10H13N3O3S2.Na/c11-7-2-3-8-9(6-7)13-10(12-8)17-4-1-5-18(14,15)16;/h2-3,6H,1,4-5,11H2,(H,12,13)(H,14,15,16);/q;+1/p-1 |
InChI Key |
JZUPSTYRXULFSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.